molecular formula C17H13NOS2 B2776952 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one CAS No. 477847-69-1

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one

Cat. No. B2776952
M. Wt: 311.42
InChI Key: WLMGZTKXNRAXNJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process often involves multiple steps, each with its own reaction conditions and catalysts1.



Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography2. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds between them.



Chemical Reactions Analysis

Chemical reactions involving the compound are studied to understand its reactivity. This can involve reactions where the compound is a reactant, a product, or a catalyst3. The conditions under which these reactions occur, their yields, and their mechanisms are all part of this analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined through various experimental techniques5. These properties can provide insights into how the compound behaves under different conditions.


Scientific Research Applications

Antitumor Properties

A series of compounds incorporating the thiophene moiety, similar in structure to (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one, have been synthesized and evaluated for their antitumor activities. Promising antitumor activities were observed against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these compounds as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Activities

Another study synthesized derivatives from chalcone similar to the target compound and evaluated their antimicrobial and antifungal activities. The synthesized compounds showed activity against several bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal species including Candida albicans and Aspergillus niger, indicating their potential as antimicrobial agents (Patel & Patel, 2017).

Pesticidal Activities

In research focusing on pest control, thiazole derivatives related to the target compound demonstrated potent pesticidal activities. Specifically, these compounds showed significant larvicidal activity against mosquito larvae (Culex pipiens pallens) and fungicidal activity against the plant pathogen Phytophthora capsici. This suggests their utility in developing new pesticides (Choi et al., 2015).

Antioxidant Activity

New thiazolyl–pyrazolone derivatives, structurally similar to the target compound, were synthesized and assessed for their antioxidant activity using the ABTS Radical Cation Decolorization Assay. These findings point towards the potential of such compounds in oxidative stress-related therapeutic applications (Gaffer et al., 2017).

Antitubercular Agents

A study on quinazolin-4-ones linked to 1,3-thiazole derivatives demonstrated antibacterial activity, particularly against Mycobacterium tuberculosis. This indicates the potential of such compounds in treating tuberculosis and other bacterial infections (Nagaladinne, Hindustan, & Nayakanti, 2020).

Polymer Solar Cells

Research into polymer solar cells has explored the use of copolymers incorporating thiophene units for high-efficiency energy conversion. These materials demonstrate significant potential in enhancing the performance of solar cells, suggesting applications in renewable energy technologies (Qin et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound are assessed through toxicological studies. This can involve determining the compound’s toxicity, potential for causing irritation or sensitization, and its environmental impact6.


Future Directions

Future directions in the study of a compound can involve exploring new synthetic routes, finding new applications, or studying its behavior under different conditions7. This often depends on the current state of knowledge and the compound’s potential uses.


Please note that the specific details for each of these categories would depend on the particular compound . For “(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one”, more specific information would likely be available in scientific literature or databases dedicated to chemical information. If you have access to such resources, they may be able to provide more detailed information.


properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS2/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMGZTKXNRAXNJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-thienyl)-2-propen-1-one

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